An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-p-tolylazo-phenylamine (C.I. Solvent Yellow 3)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-p-tolylazo-phenylamine, a monoazo compound widely known by its industrial designation, C.I. Solvent Yellow 3. Understanding these fundamental characteristics is critical for its application, analytical detection, toxicological assessment, and potential relevance in drug development contexts.
Chemical Identity and Structure
Accurate identification is the foundation of all scientific inquiry. 4-Methyl-2-p-tolylazo-phenylamine is registered under several synonyms, which are crucial to recognize when searching literature and databases.
| Identifier | Value |
| IUPAC Name | 2-Methyl-4-((2-methylphenyl)azo)benzenamine |
| Common Names | 4-Methyl-2-p-tolylazo-phenylamine, o-Aminoazotoluene, 4-Amino-2',3-dimethylazobenzene |
| Color Index Name | C.I. Solvent Yellow 3, C.I. 11160 |
| CAS Number | 97-56-3[1][2][3] |
| Molecular Formula | C₁₄H₁₅N₃[1][2][3] |
| Molecular Weight | 225.29 g/mol [1][3] |
The molecule's structure, characterized by two substituted benzene rings linked by an azo group (-N=N-), is fundamental to its properties. The presence of methyl and amino groups significantly influences its polarity, solubility, and chemical reactivity.
Caption: Chemical structure of 4-Methyl-2-p-tolylazo-phenylamine.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in various systems, from simple solutions to complex biological matrices.
Table 1: Summary of Key Physicochemical Properties
| Property | Value | Source |
| Physical Form | Yellow to reddish-brown/golden crystals or powder.[2] | PubChem[2] |
| Melting Point | 100-102 °C (212-216 °F) | World Dye Variety[1], PubChem[2] |
| Boiling Point | Sublimes above 150 °C (302 °F) | PubChem[2] |
| Water Solubility | Insoluble (<1 mg/mL).[1][2] Estimated at 7.64 mg/L at 25°C.[4] | World Dye Variety, PubChem, Guidechem |
| Organic Solubility | Soluble in ethanol, acetone, toluene, chloroform, ether, oils, and fats.[1][2][4][5] | Multiple Sources |
| Log Kow (Octanol/Water) | 3.92 (estimated) | Guidechem[4] |
| Vapor Pressure | 7.5 x 10⁻⁷ mm Hg at 25 °C (extrapolated) | PubChem[2] |
Solubility Profile: A Tale of Polarity
The solubility of Solvent Yellow 3 is a direct consequence of its molecular structure. The large, nonpolar surface area conferred by the two aromatic rings makes it virtually insoluble in water.[1][2] Conversely, it readily dissolves in a wide range of nonpolar and moderately polar organic solvents such as acetone, ethanol, toluene, and chloroform.[1][2][5]
Expert Insight: This pronounced lipophilicity, quantified by a high estimated Log Kow of 3.92, is a critical parameter in a drug development context.[4] It suggests the compound will readily partition into lipid membranes, a key factor for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioaccumulation.
Melting Point and Thermal Stability
The compound presents as a crystalline solid with a defined melting point of approximately 100-102 °C.[1][2] This relatively sharp melting range is indicative of a pure substance. When heated to decomposition, it is reported to emit toxic fumes of nitrogen oxides.[2] This thermal instability is an important consideration for safe handling, storage, and formulation processes.
Acid-Base Behavior and Spectral Properties
The presence of the primary amine (-NH₂) group and the azo linkage (-N=N-) imparts weak basicity to the molecule. In acidic conditions, these sites can be protonated, leading to significant changes in solubility and color.
The compound is yellow, a result of its chromophore—the conjugated system of pi electrons spanning the azo bridge and aromatic rings. This system absorbs light in the violet-blue region of the visible spectrum, causing the complementary yellow color to be perceived. In concentrated sulfuric acid, the solution appears brown, shifting to a red-orange solution upon dilution.[1] This halochromism (color change with pH) is a characteristic feature of many azo dyes.
Analytical Characterization
Robust analytical methods are essential for the quantification and identification of Solvent Yellow 3 in various matrices, from quality control of raw materials to environmental or biological monitoring.
Spectroscopic Analysis
UV-Visible Spectroscopy is the primary technique for quantifying the dye in solution. Due to the extended π-electron system, Solvent Yellow 3 exhibits strong absorbance in the UV-visible range. In a 50% alcoholic solution with 1 N hydrochloric acid, maximum absorption wavelengths (λmax) are observed at 326 nm and 490 nm.[4]
Mass Spectrometry provides definitive structural information. Intense peaks are typically observed at m/z 225 (corresponding to the molecular ion), 134, 107, and 79.[4]
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying Solvent Yellow 3 from complex mixtures. A reverse-phase method is typically employed.
Expert Insight: The choice of a C18 column is logical due to the nonpolar nature of the analyte. The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and water, allows for the fine-tuning of retention time. A gradient elution may be necessary for samples containing impurities with a wide range of polarities. UV detection at one of its λmax values (e.g., 490 nm) provides high sensitivity and selectivity.
Experimental Protocols
The following protocols are standardized workflows for determining key physicochemical properties. They are designed to be self-validating by including system suitability and quality control checks.
Protocol: Determination of UV-Vis Absorption Spectrum
This protocol outlines the steps to determine the λmax and absorptivity of Solvent Yellow 3.
Methodology:
-
Preparation of Stock Solution: Accurately weigh ~10 mg of Solvent Yellow 3 and dissolve it in 100 mL of absolute ethanol to create a 100 µg/mL stock solution.
-
Preparation of Working Standards: Prepare a serial dilution from the stock solution to create standards of 1, 2, 5, and 10 µg/mL in ethanol.
-
Instrument Setup: Use a calibrated double-beam UV-Vis spectrophotometer. Set the wavelength range from 200 to 700 nm. Use absolute ethanol as the blank reference.
-
Spectral Scan: Scan the 5 µg/mL working standard to determine the wavelength(s) of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each working standard at the determined λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.995. This validates the method within this concentration range.
Caption: Experimental workflow for HPLC analysis of Solvent Yellow 3.
Toxicological and Safety Considerations
It is important to note that Solvent Yellow 3 (as o-Aminoazotoluene) is recognized as a compound with carcinogenic properties. [2]Studies have shown evidence of carcinogenicity in experimental animals. [6]Therefore, handling requires strict safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working within a well-ventilated fume hood to avoid inhalation of the powder or exposure to solutions.
References
-
World Dye Variety. (2012, September 19). Solvent Yellow 3. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2011, July 1). C I Disperse Yellow 3. Retrieved from [Link]
-
PubChem. C.I. Disperse Yellow 3. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. o-Aminoazotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
International Agency for Research on Cancer (IARC). (1990). Disperse Yellow 3. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. Retrieved from [Link]
-
National Center for Biotechnology Information. (1990). Disperse Yellow 3. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]
-
BioCrick. Solvent Yellow 3. Retrieved from [Link]
-
Pharmaffiliates. Amino-4-dimethylazobenzene-2',3. Retrieved from [Link]
